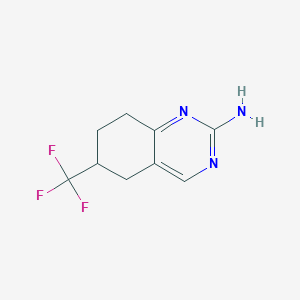
6-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine
Overview
Description
The compound “6-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine” is a complex organic molecule. It contains a trifluoromethyl group (-CF3), which is known for its electron-withdrawing properties . The trifluoromethyl group is often used in medicinal chemistry and agrochemicals due to its steric similarity to hydrogen and its high electronegativity .
Synthesis Analysis
The synthesis of related compounds has been reported using various methods. For instance, trifluoromethyl-containing 2,6-disubstituted 5,6,7,8-tetrahydroquinolines and 5,6,7,8-tetrahydronaphthyridines have been prepared using a three-step/one-pot procedure . Although this synthesis pertains to a slightly different compound, it provides insight into the potential synthetic routes that could be adapted for the synthesis of “this compound”.Molecular Structure Analysis
The molecular structure of the compound is characterized by the presence of a trifluoromethyl group, which is known for its electron-withdrawing properties . The tetrahydroquinazolin core is a bicyclic structure that provides a rigid framework for the molecule, potentially affecting its binding affinity to biological targets .Chemical Reactions Analysis
While specific chemical reactions of “this compound” are not detailed in the provided papers, the presence of reactive functional groups such as the trifluoromethyl group suggests that it could undergo typical reactions associated with these groups .Scientific Research Applications
6-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine has been found to have potential applications in various fields of scientific research. For instance, it has been used in the development of new drugs due to its ability to interact with specific receptors in the body. Additionally, it has been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and materials science.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine is not fully understood. However, it has been found to interact with specific receptors in the body, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. For instance, it has been found to have analgesic and anti-inflammatory effects, making it a potential candidate for the development of new drugs for pain management. Additionally, it has been found to have antitumor activity, making it a potential candidate for the development of new anticancer drugs.
Advantages and Limitations for Lab Experiments
6-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine has several advantages and limitations for lab experiments. One of the advantages is its ability to interact with specific receptors in the body, making it a potential candidate for the development of new drugs. Additionally, it has been found to have high selectivity and potency, making it a useful tool for studying specific biological processes. However, one of the limitations is its potential toxicity, which requires careful handling and monitoring during lab experiments.
Future Directions
There are several future directions for the study of 6-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine. One of the future directions is the development of new drugs based on this compound for the treatment of various diseases, including pain and cancer. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in catalysis and materials science. Furthermore, the potential toxicity of this compound needs to be further investigated to ensure safe handling and use in lab experiments.
properties
IUPAC Name |
6-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3/c10-9(11,12)6-1-2-7-5(3-6)4-14-8(13)15-7/h4,6H,1-3H2,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBPOTZHKLPAEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC(=NC=C2CC1C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



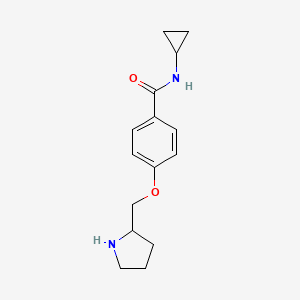
![3,8-Diphenylpyrazolo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B1455687.png)
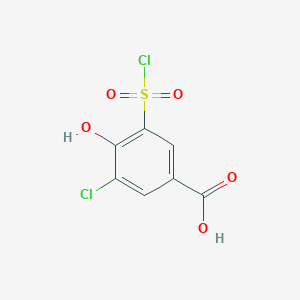
![[4-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine hydrochloride](/img/structure/B1455692.png)
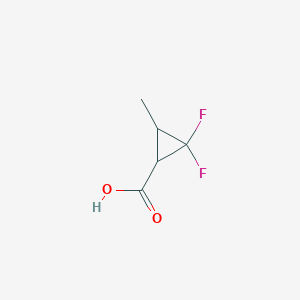
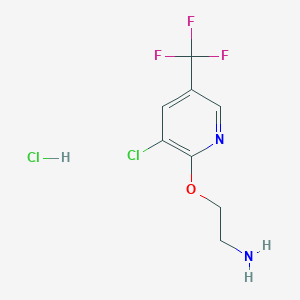
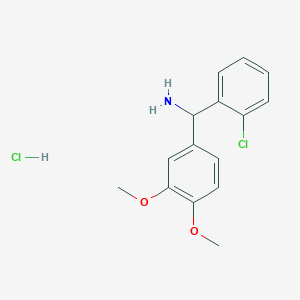
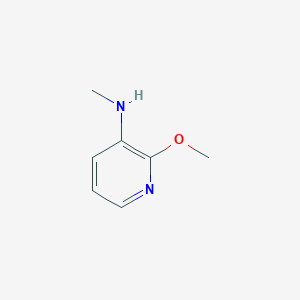
![N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride](/img/structure/B1455700.png)
![Methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B1455701.png)
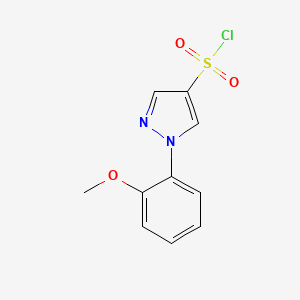
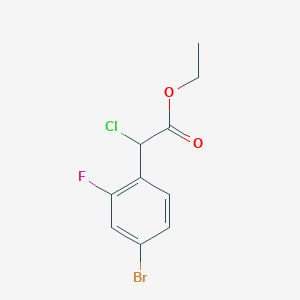
![{[6-(difluoromethoxy)-2H-1,3-benzodioxol-5-yl]methyl}(methyl)amine](/img/structure/B1455706.png)
![1,3-dimethyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]thiazine](/img/structure/B1455707.png)